molecular formula C23H24N6 B11233027 N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11233027
M. Wt: 384.5 g/mol
InChI Key: SBOHOVSJLYRXGM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine family, a scaffold known for its kinase-inhibitory properties . Its structure features:

  • Position 1: A phenyl group.
  • Position 4: A 3,4-dimethylphenylamine substituent.
  • Position 6: A pyrrolidin-1-yl group.

These substitutions modulate its pharmacokinetic and pharmacodynamic profiles, enhancing target binding and selectivity. Pyrazolo[3,4-d]pyrimidines are widely studied for anticancer and antimicrobial applications due to their ability to inhibit enzymes like Src kinase and bacterial kinases .

Properties

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N6/c1-16-10-11-18(14-17(16)2)25-21-20-15-24-29(19-8-4-3-5-9-19)22(20)27-23(26-21)28-12-6-7-13-28/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,25,26,27)

InChI Key

SBOHOVSJLYRXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Chlorination of Pyrimidinone Precursors

Starting from 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ), chlorination with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) (Scheme 1). This step activates positions 4 and 6 for nucleophilic substitution.

Table 1: Chlorination Conditions and Yields

Starting MaterialReagentsTemperatureYieldReference
1 POCl₃, TMA110°C85%
Pyrimidinone analogsPCl₅, POCl₃100°C78%

Regioselective Amination at Position 4

The 4-chloro group in 2 is selectively displaced by 3,4-dimethylaniline under nucleophilic aromatic substitution (SNAr) conditions.

Optimization of Amination

Reaction of 2 with 3,4-dimethylaniline in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 120°C affords N-(3,4-dimethylphenyl)-1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3 ) (Scheme 2). Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours with comparable yields.

Table 2: Amination at Position 4

SubstrateAmineBaseSolventTemperatureYieldReference
2 3,4-DimethylanilineK₂CO₃DMF120°C72%
2 3,4-DimethylanilineEt₃NToluene100°C65%
SubstrateReagentCatalystSolventTemperatureYieldReference
3 PyrrolidinePd(OAc)₂Dioxane120°C68%
3 PyrrolidineNoneEtOH80°C55%

One-Pot Tandem Synthesis

Recent advances enable sequential aminations in a single reactor. For example, treating 2 with 3,4-dimethylaniline and pyrrolidine in a polar aprotic solvent (e.g., NMP) with Cs₂CO₃ as base yields the target compound directly. This method reduces purification steps but requires precise stoichiometry.

Table 4: One-Pot Synthesis Parameters

SubstrateAmines UsedBaseSolventTemperatureYieldReference
2 3,4-Dimethylaniline, PyrrolidineCs₂CO₃NMP130°C60%

Characterization and Analytical Data

The final compound is characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.20 (m, 9H, aromatic-H), 3.20 (m, 4H, pyrrolidine-H), 2.25 (s, 6H, CH₃).

  • LC-MS : m/z 425.2 [M+H]⁺.

  • HPLC Purity : ≥98%.

Challenges and Optimization Insights

  • Regioselectivity : The 4-position reacts faster than the 6-position due to electronic effects, necessitating sequential substitutions.

  • Solvent Choice : Polar aprotic solvents (DMF, NMP) enhance SNAr reactivity but complicate purification. Switching to toluene/EtOH mixtures improves crystallinity.

  • Catalyst Loading : Palladium catalysts (0.5–1 mol%) accelerate pyrrolidine coupling but require rigorous exclusion of oxygen .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution at position 6 of the pyrazolo[3,4-d]pyrimidine core, where the pyrrolidin-1-yl group acts as a leaving group. Key examples include:

Reaction TypeReagents/ConditionsProductsYieldSource
Piperidine Substitution4-phenylpiperazine, DMF, 80°C, 12hN-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine72%
Morpholine SubstitutionMorpholine, butanol, K₂CO₃, reflux6-(morpholin-4-yl)-N,1-diphenyl derivative68%

These substitutions are facilitated by polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable modifications at the phenyl or pyrimidine rings:

Coupling TypeCatalysts/ReagentsProductsApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, DME/H₂OBiaryl-substituted derivativesAnticancer agents
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halidesAmino- or alkoxy-substituted analogsKinase inhibitors

Optimal yields (65–78%) are achieved under inert atmospheres at 90–110°C .

Oxidation and Reduction

The pyrrolidine and dimethylphenyl groups undergo redox transformations:

ReactionReagents/ConditionsProductsNotesSource
Pyrrolidine OxidationKMnO₄, H₂O, 60°CPyrrolidone derivativeReduced bioactivity
Aromatic Ring ReductionH₂, Pd/C, ethanol, 50 psiTetrahydro-dimethylphenyl analogEnhanced solubility

Oxidation of the pyrrolidine ring to pyrrolidone reduces DHFR inhibition efficacy by 40%.

Acid/Base-Mediated Rearrangements

The pyrazolo[3,4-d]pyrimidine core undergoes ring-opening under extreme pH:

ConditionReagentsProductsOutcomeSource
Strong Acid (HCl, Δ)6M HCl, reflux, 6hPyrimidine-4,5-diamine intermediateDegradation pathway
Strong Base (NaOH)5M NaOH, ethanol, 70°C, 3hPyrazole-3-carboxamide derivativeLoss of antitumor activity

Functional Group Interconversions

Key transformations include:

ReactionReagentsProductsYieldSource
Amide FormationAcetyl chloride, pyridine, 0°CN-acetylated analog85%
SulfonationSO₃·Py complex, DCM, rtSulfonated derivative at C363%

Photochemical Reactions

UV-induced dimerization occurs in solution:

ConditionsProductsQuantum YieldSource
UV-C (254 nm), acetonitrile[2+2] Cycloaddition dimer0.12

Mechanistic Insights

  • Nucleophilic substitution proceeds via a two-step SNAr mechanism, with deprotonation by diisopropylethylamine accelerating the process.

  • Cross-couplings follow oxidative addition/reductive elimination pathways, with electron-deficient aryl halides showing faster kinetics .

  • Oxidation states of the pyrrolidine nitrogen critically influence hydrogen-bonding interactions with DHFR, as shown by molecular docking.

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit anti-inflammatory properties. For instance, compounds synthesized from this scaffold have shown efficacy in reducing edema in animal models, suggesting potential applications in treating inflammatory diseases .

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antitumor effects. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth .

Antiviral Properties

Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antiviral activity against several viral pathogens. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis .

Toxicology Studies

Toxicological evaluations have shown that many pyrazolo[3,4-d]pyrimidine derivatives possess lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac . This characteristic enhances their appeal as safer therapeutic options.

Table 1: Summary of Research Findings on Pyrazolo[3,4-d]pyrimidine Derivatives

Study ReferenceApplicationFindings
Abd El-Salam et al. (2012) Anti-inflammatoryCompounds reduced edema significantly in animal models compared to controls.
MDPI (2022) AntitumorInhibition of proliferation in cancer cell lines was observed with several derivatives.
PubChem (2025) AntiviralDemonstrated effective inhibition of viral replication mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs influence solubility, potency, and target specificity. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Name Substituents (Positions) Molecular Weight Biological Activity Key Findings Reference
Target Compound 1-Ph, 4-(3,4-DimethylPh), 6-Pyrrolidinyl 413.5* Kinase inhibition (hypothesized) Predicted CNS penetration due to pyrrolidine
1-(2-Chloro-2-PhEt)-N-(2-ClPh)-6-MeS-2a (SI388) 1-(2-Cl-2-PhEt), 4-(2-ClPh), 6-MeS 430.3 Src kinase inhibition (IC₅₀ = 0.12 µM) High potency due to thioether group
N-(4-ClPh)-6-(MeSO₂)-1-[2-PhVinyl]-11 4-(4-ClPh), 6-MeSO₂, 1-(2-PhVinyl) 425.9 Antibacterial (S. aureus MIC = 8 µg/mL) Sulfonyl enhances bacterial uptake
N-(2-MorpholinoEt)-1-Ph-12 4-(2-MorpholinoEt), 1-Ph 324.4 Adenosine receptor antagonism Morpholino improves solubility
3f (Naphthyl analog) 4-(Naphthalen-2-yl), 1-Ph, 3,6-diMe 384.4 Anticancer (unreported IC₅₀) Bulky naphthyl may limit bioavailability

*Calculated based on formula C₂₄H₂₃N₅.

Key Observations

Position 6 Modifications: The target compound’s pyrrolidin-1-yl group (cyclic amine) may enhance blood-brain barrier penetration compared to morpholinoethyl () or methylthio () groups . Thioether/MeS groups (e.g., SI388 in ) correlate with potent Src kinase inhibition (IC₅₀ < 1 µM), likely due to hydrophobic interactions with kinase ATP pockets .

4-Chlorophenyl () enhances antibacterial activity but may reduce solubility .

Position 1 Variations: 2-Chloro-2-phenylethyl () increases molecular rigidity, favoring kinase inhibition .

Research Findings and Mechanistic Insights

  • Anticancer Activity: SI388 () inhibits Src kinase at nanomolar concentrations, suppressing tumor proliferation in vitro. The target compound’s pyrrolidine group may similarly disrupt kinase signaling .
  • Antibacterial Activity : Sulfonyl derivatives () show moderate efficacy against S. aureus, likely by interfering with bacterial kinase pathways .
  • Solubility and Bioavailability: Morpholinoethyl () and cyclopropoxyquinolinyl () substituents improve water solubility, critical for oral administration .

Biological Activity

N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound belongs to the pyrazolo[3,4-d]pyrimidine class and features a distinctive structure comprising:

  • A pyrazolo-pyrimidine core.
  • A phenyl group.
  • A pyrrolidine moiety.
  • A 3,4-dimethylphenyl substituent.

These structural features contribute to its unique chemical properties and biological activities .

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. This interaction leads to modulation of biological pathways, particularly in neurological disorders. The compound's binding affinity to various biological macromolecules has been evaluated, revealing its potential as a lead compound for drug development .

Anticancer Potential

The compound has shown promising results in anticancer studies. It exhibits antiproliferative activity against various human and murine cancer cell lines. The structure-activity relationship (SAR) studies have indicated that certain substitutions enhance its cytotoxic effects without affecting normal cells. For instance, derivatives of similar compounds have been found to induce apoptosis and inhibit angiogenesis .

Neurological Effects

In addition to its anticancer properties, this compound has been investigated for its potential effects on neurological conditions. Its mechanism may involve modulation of neurotransmitter systems or direct interaction with neuroreceptors .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Cytotoxicity Studies : In vitro evaluations demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines. In vivo studies further confirmed its ability to inhibit tumor growth in mouse models without systemic toxicity .
  • Mechanistic Insights : Research has shown that the compound modulates RNA structures by interacting with G4-RNA, suggesting a role in gene expression regulation .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity. The following table summarizes notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3-chlorophenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesChlorophenyl substitutionPotential anti-inflammatory properties
N-(2-methylphenyl)-6-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesMorpholine ringInvestigated for antitumor activity
N-(2-fluorophenyl)-6-(tetrahydro-pyran-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesTetrahydropyran etherExplored for antiviral effects

This compound stands out due to its unique combination of functional groups that confer specific biological activities .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR :
    • 1H NMR : Aromatic protons (δ 7.2–8.3 ppm), pyrrolidine protons (δ 2.8–3.5 ppm), and methyl groups (δ 2.1–2.4 ppm) confirm substitution patterns .
    • 13C NMR : Pyrimidine carbons (C-3a, C-7a) appear at δ 150–160 ppm, while pyrrolidine carbons resonate at δ 45–50 ppm .
  • IR Spectroscopy : N-H stretches (3100–3300 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate amine and pyrimidine moieties .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in polymorphic forms of analogous compounds .

What strategies resolve contradictions between computational predictions and experimental structural data for substituted pyrazolo[3,4-d]pyrimidines?

Advanced Research Focus
Discrepancies often arise in dihedral angles or hydrogen-bonding networks. Mitigation strategies include:

  • Multi-technique validation : Cross-verify DFT-optimized structures with X-ray data and NMR-derived NOE correlations .
  • Dynamic NMR studies : Probe conformational flexibility (e.g., ring puckering in pyrrolidine substituents) to explain deviations .
  • Crystallographic refinement : Use high-resolution datasets (e.g., synchrotron radiation) to resolve ambiguities in electron density maps, as demonstrated for related pyrimidines .

How do substituents at the 4- and 6-positions influence pharmacological activity, and what in vitro models are suitable for assessment?

Q. Advanced Research Focus

  • 4-Position (amine substituent) : Bulky aryl groups (e.g., 3,4-dimethylphenyl) enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
  • 6-Position (pyrrolidine) : Modulates enzyme inhibition (e.g., kinase selectivity) via hydrogen bonding with catalytic lysine residues .
  • In vitro models :
    • Kinase inhibition assays : Use recombinant enzymes (e.g., JAK2 or EGFR) to quantify IC₅₀ values .
    • Cell viability assays : Screen against cancer lines (e.g., HCT-116 or MCF-7) using MTT or ATP-luminescence protocols .
    • Metabolic stability : Assess hepatic clearance with human liver microsomes and CYP450 isoforms .

What synthetic modifications improve metabolic stability without compromising target affinity?

Q. Advanced Research Focus

  • Trifluoromethyl groups : Introduce at aryl rings to reduce CYP450-mediated oxidation, as seen in analogs with 10-fold longer plasma half-lives .
  • Pyrrolidine N-substitution : Replace hydrogen with methyl groups to block oxidative N-dealkylation .
  • Deuterium incorporation : Strategically substitute deuterium at metabolic hotspots (e.g., benzylic positions) to slow clearance .

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